molecular formula C7H7BrClN B13629409 (2-Bromo-3-chlorophenyl)methanamine

(2-Bromo-3-chlorophenyl)methanamine

Cat. No.: B13629409
M. Wt: 220.49 g/mol
InChI Key: XGMKXZRVMQAJMT-UHFFFAOYSA-N
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Description

(2-Bromo-3-chlorophenyl)methanamine: is an organic compound with the molecular formula C7H7BrClN. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanamine group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Chlorination: The synthesis of (2-Bromo-3-chlorophenyl)methanamine typically involves the bromination and chlorination of benzene derivatives. The process starts with the chlorination of benzene to form chlorobenzene, followed by bromination to introduce the bromine atom at the desired position.

    Amination: The next step involves the introduction of the methanamine group. This can be achieved through a nucleophilic substitution reaction where the halogenated benzene derivative reacts with methanamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (2-Bromo-3-chlorophenyl)methanamine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation and Reduction Products: The major products include oxidized or reduced forms of the original compound, such as alcohols, ketones, or amines.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: (2-Bromo-3-chlorophenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.

Industry:

    Chemical Manufacturing: It is used in the production of various chemicals and materials, including dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-3-chlorophenyl)methanamine involves its interaction with specific molecular targets. The methanamine group can act as a nucleophile, participating in various chemical reactions. The presence of bromine and chlorine atoms can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

  • (3-Bromo-2-chlorophenyl)methanamine
  • (2-Bromo-4-chlorophenyl)methanamine
  • (3-Chlorophenyl)methanamine

Uniqueness:

  • Positional Isomerism: The unique positioning of the bromine and chlorine atoms in (2-Bromo-3-chlorophenyl)methanamine distinguishes it from other similar compounds. This positional isomerism can lead to differences in reactivity and applications.
  • Reactivity: The specific arrangement of substituents can affect the compound’s reactivity in various chemical reactions, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

(2-bromo-3-chlorophenyl)methanamine

InChI

InChI=1S/C7H7BrClN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H,4,10H2

InChI Key

XGMKXZRVMQAJMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CN

Origin of Product

United States

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